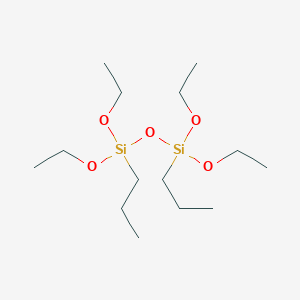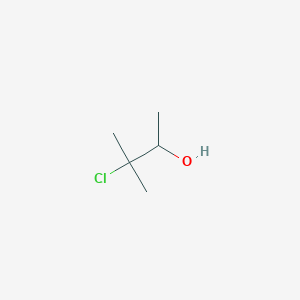![molecular formula C17H24ClN B14712558 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine CAS No. 22905-02-8](/img/structure/B14712558.png)
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines It is characterized by a cyclohexyl ring substituted with a 4-chlorophenyl group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The process involves:
Formation of Grignard Reagent: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Nucleophilic Substitution: The Grignard reagent reacts with 4-chlorobenzyl chloride to form 1-(4-chlorophenyl)cyclohexane.
Addition of Piperidine: The final step involves the addition of piperidine to the intermediate product to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is part of the arylcyclohexylamine family, which includes compounds like phencyclidine (PCP) and ketamine. Compared to these compounds, this compound exhibits unique properties:
Phencyclidine (PCP): Similar in structure but with different substituents, leading to variations in pharmacological effects.
Ketamine: Another NMDA receptor antagonist with a different substitution pattern, resulting in distinct therapeutic applications.
Comparaison Avec Des Composés Similaires
- Phencyclidine (PCP)
- Ketamine
- 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine
- 1-[1-(4-Methylphenyl)cyclohexyl]piperidine
Propriétés
Numéro CAS |
22905-02-8 |
|---|---|
Formule moléculaire |
C17H24ClN |
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24ClN/c18-16-9-7-15(8-10-16)17(11-3-1-4-12-17)19-13-5-2-6-14-19/h7-10H,1-6,11-14H2 |
Clé InChI |
GEAGGQGHNGZQCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



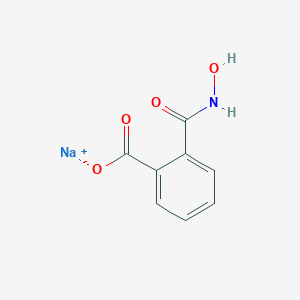
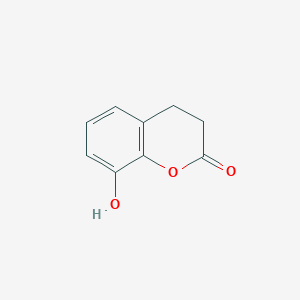


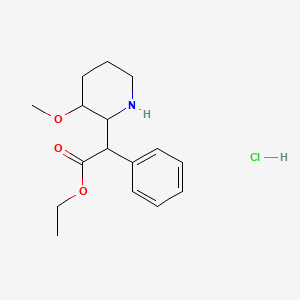
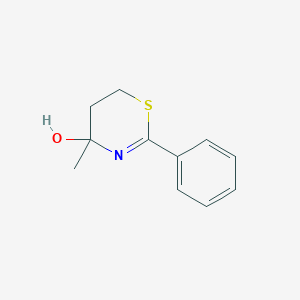
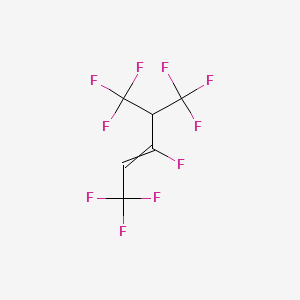
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)

